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molecular formula C9H7BN2O2 B8334769 3-Cyano-5-indolylboronic acid

3-Cyano-5-indolylboronic acid

Cat. No. B8334769
M. Wt: 185.98 g/mol
InChI Key: IRYMHSHEGNSRJM-UHFFFAOYSA-N
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Patent
US07105516B2

Procedure details

A solution of 5-bromo-3-cyanoindole (4.00 g, 18.1 mMol) in THF (20 mL) was added to a suspension of potassium hydride (2.28 g, 35% mineral oil dispersion, 19.9 mMol) in anhydrous THF (50 mL) at 0° C. After stirring for 15 min, the solution was cooled to −78° C., whereupon some precipitation occurred. A solution of n-butyllithium (2.5 M in hexanes, 16 mL) was slowly added via syringe. The resulting mixture was stirred at −78° C. for 15 minutes and then tributylborate (9.16 g, 39.8 mMol) was added. The mixture was removed from the cooling bath, stirred for 15 minutes, carefully quenched with water, and concentrated in vacuo. The residue was vigorously mixed with 1 N hydrochloric acid and extracted three times with ethyl acetate. The ethyl acetate layers were extracted three times with 1 N sodium hydroxide. The combined aqueous extracts were made acidic with concentrated hydrochloric acid to give 3-cyano-5-indolylboronic acid as a light tan precipitate which was collected by filtration and dried under vacuum (1.82 g, 55%). 1H-NMR (400 MHz, DMSO) δ 12.19 (1H, br s), 6.05 (1H, d, J=5.2 Hz), 8.24 (1H, d, J=2.8 Hz), 8.17 (1H, d, 6.4 Hz), 7.69 (1H, d, J=8.2 Hz), 7.49 (1H, d, J=8.2 Hz).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
9.16 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[C:11]#[N:12].[H-].[K+].C([Li])CCC.C([O:24][B:25](OCCCC)[O:26]CCCC)CCC>C1COCC1>[C:11]([C:5]1[C:4]2[C:8](=[CH:9][CH:10]=[C:2]([B:25]([OH:26])[OH:24])[CH:3]=2)[NH:7][CH:6]=1)#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=CC1)C#N
Name
Quantity
2.28 g
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
9.16 g
Type
reactant
Smiles
C(CCC)OB(OCCCC)OCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −78° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture was removed from the cooling bath
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
carefully quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was vigorously mixed with 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate layers were extracted three times with 1 N sodium hydroxide

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(#N)C1=CNC2=CC=C(C=C12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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